2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile
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Overview
Description
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile is an organic compound with a complex structure that includes an imidazole ring, a nitrile group, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile typically involves the reaction of 4-methylbenzylamine with a suitable nitrile compound under specific conditions. One common method involves the use of a Grignard reagent, which reacts with a nitrile to form the desired imidazole compound . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)ethanol: Shares the 4-methylphenyl group but differs in the functional groups attached to the phenyl ring.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a similar phenyl group but has different substituents and functional groups.
Uniqueness
2-(4-Methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile is unique due to its imidazole ring and nitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
114523-59-0 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,10H,7H2,1H3,(H,13,14) |
InChI Key |
DGCDRAUDFOLJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCC(N2)C#N |
Origin of Product |
United States |
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